molecular formula C22H24N4O3S B2888963 N-benzyl-4-(5-(butylamino)-4-cyanooxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941250-11-9

N-benzyl-4-(5-(butylamino)-4-cyanooxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No.: B2888963
CAS No.: 941250-11-9
M. Wt: 424.52
InChI Key: WQXYIQMJGSAGGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-Benzyl-4-piperidinecarboxaldehyde and N-substituted-4-piperidone have been synthesized through various methods . These methods often involve reactions such as esterification, alkylation, hydrolysis, acylation, dehydration, and reduction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction and powder X-ray diffraction . These techniques can help determine the crystal structure and confirm the crystalline nature of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of catalysts and specific reaction conditions . For example, the synthesis of N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the appearance, odor, pH, melting point, and other properties of Benzyl bromide were determined and documented in a safety data sheet .

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic and Herbicidal Properties : Compounds like N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, with antidiabetic properties, and C12H18N4O6S, a sulfonamide with herbicidal properties marketed as oryzalin, showcase the diversity in application potential ranging from pharmaceuticals to agriculture (Nirmala & Gowda, 1981); (Kang et al., 2015).

COX-2 Inhibition for Pain and Inflammation : Derivatives of benzenesulfonamide, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Organic Synthesis

Cyanation Reactions : The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the compound's role in synthesizing benzonitriles, which are valuable intermediates in pharmaceutical manufacturing (Anbarasan et al., 2011).

Advanced Intermediates for Heterocycles : N-Benzyl-2-nitrobenzenesulfonamides have been utilized for the intramolecular arylation to yield benzhydrylamines, serving as advanced intermediates for synthesizing nitrogenous heterocycles, showcasing the utility in complex organic synthesis (Kisseljova et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, N-Benzyl-4-Sulfamoyl-Benzamide has been found to interact with Carbonic anhydrase 2 .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, N-Benzyl-4-piperidone is classified as a combustible liquid that may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on similar compounds often involve exploring their potential applications in various fields. For example, N-Benzyl-4-((heteroaryl)methyl)benzamides have been studied as potential antitubercular agents .

Properties

IUPAC Name

N-benzyl-4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-4-14-24-22-20(15-23)25-21(29-22)18-10-12-19(13-11-18)30(27,28)26(2)16-17-8-6-5-7-9-17/h5-13,24H,3-4,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXYIQMJGSAGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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